molecular formula C7H3BrClNO B13471910 7-Bromo-5-chloro-1,3-benzoxazole CAS No. 1226072-54-3

7-Bromo-5-chloro-1,3-benzoxazole

Cat. No.: B13471910
CAS No.: 1226072-54-3
M. Wt: 232.46 g/mol
InChI Key: WEPQURBDCXVRFJ-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic aromatic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-chloro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and chlorinated reagents. One common method includes the condensation of 2-aminophenol with 2-bromo-3,3,3-trifluoropropene in the presence of a base such as sodium bicarbonate and an additive like bis(pinacolato)diboron . Various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, can be employed to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloro-1,3-benzoxazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield functionalized benzoxazole derivatives, while oxidation and reduction reactions produce various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The benzoxazole scaffold allows efficient interaction with biological targets through π-π stacking or π-cation interactions with the host molecule. The oxygen and nitrogen atoms in the oxazole ring act as hydrogen bond acceptors, engaging in non-covalent interactions with biological molecules . These interactions can modulate various biological pathways, leading to the compound’s observed pharmacological effects .

Comparison with Similar Compounds

Properties

CAS No.

1226072-54-3

Molecular Formula

C7H3BrClNO

Molecular Weight

232.46 g/mol

IUPAC Name

7-bromo-5-chloro-1,3-benzoxazole

InChI

InChI=1S/C7H3BrClNO/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H

InChI Key

WEPQURBDCXVRFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)Br)Cl

Origin of Product

United States

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